molecular formula C9H17NO3 B034946 tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate CAS No. 109608-77-7

tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate

Cat. No. B034946
M. Wt: 187.24 g/mol
InChI Key: JXLSDCIHYQAXOA-UHFFFAOYSA-N
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Description

“tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate” is a chemical compound with the molecular formula C9H17NO3 . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Synthesis Analysis

The synthesis of “tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate” involves palladium-catalyzed cross-coupling reactions . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate” is characterized by a molecular weight of 187.24 Da and a mono-isotopic mass of 187.120850 Da . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .


Chemical Reactions Analysis

“tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate” is involved in palladium-catalyzed cross-coupling reactions . It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .


Physical And Chemical Properties Analysis

“tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate” has a density of 1.0±0.1 g/cm3, a boiling point of 260.3±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.8±3.0 kJ/mol and a flash point of 111.3±22.6 °C . The compound has a molar refractivity of 49.2±0.3 cm3, a polar surface area of 55 Å2, and a molar volume of 186.8±3.0 cm3 .

Scientific Research Applications

Research & Development

For more specific details, including experimental procedures and quantitative data, accessing scientific publications and databases would be necessary, as they contain peer-reviewed articles that provide comprehensive information on these applications .

Safety And Hazards

The safety information for “tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335, and the precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-(2-methyl-1-oxopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(4,5)6-11/h6H,1-5H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLSDCIHYQAXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561874
Record name tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate

CAS RN

109608-77-7
Record name tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-methyl-1-oxopropan-2-yl)carbamate
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Synthesis routes and methods I

Procedure details

The resulting N-BOC-2-amino-2-methyl-1-propanol (3.69 g, 19.5 mmol) was dissolved in methylene chloride (74 ml) and added to a stirred suspension of Dess-Martin periodinane (10.75 g, 25.35 mmol; Aldrich Chemical Company, Milwaukee, Wis.) in methylene chloride (89 ml). After stirring for 20 minutes under nitrogen, the reaction mixture was diluted with diethyl ether (370 ml), poured into sodium hydroxide (148 ml, 1.3M) and stirred for ten minutes. The aqueous sodium hydroxide layer was separated and discarded. The remaining organic solution was washed successively with sodium hydroxide (148 ml, 1.3M) and H2O (185 ml). After drying over magnesium sulfate, the solvent was removed in vacuo to yield 3.21 grams of N-BOC-2-amino-2-methyl-1-propanal.
Quantity
3.69 g
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74 mL
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10.75 g
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89 mL
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148 mL
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370 mL
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Synthesis routes and methods II

Procedure details

N-Boc-2-aminoisobutyric acid is dissolved in tetrahydrofuran and stirred at 0° C. under argon. Bis(N-methylpiperazinyl)aluminum hydride is added and the reaction mixture heated to reflux overnight. Ether is then added, and the excess hydride is quenched with saturated NaCl. The aqueous phase is separated and extracted with ether. The combined organic phases are washed with 2M NaOH, 2M HCl and saturated NaCl. The solution is dried over NaSO4 and evaporated to yield N-Boc-2-amino-2-methylpropanal.
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Bis(N-methylpiperazinyl)aluminum hydride
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Synthesis routes and methods III

Procedure details

To a solution of (2-hydroxy-1,1-dimethylethyl)-carbamic acid tert-butyl ester (284 mg, 1.5 mmol) in CH2Cl2 (5 mL) was added at 0° C. Dess-Martin periodane (763 mg, 1.8 mmol). After 1.5 h, a solution of 0.26M Na2S2O3 in saturated NaHCO3 (6 mL) was added and the resulting mixture was stirred for 15 min. The layers were separated and the aqueous layer was extracted with CH2Cl2. The combined organic layers were dried (Na2SO4) and concentrated to yield (1,1-dimethyl-2-oxo-ethyl)carbamic acid tert-butyl ester as a white solid which was used in the next step without further purification.
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284 mg
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5 mL
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763 mg
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0 (± 1) mol
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6 mL
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Synthesis routes and methods IV

Procedure details

To a solution of [1-(methoxymethyl-carbamoyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester (1.6 g, 7 mmol) in ether (30 mL) at −78° C. is added lithium aluminum hydride (9.8 mL of 1.0M in ether) dropwise. The mixture is warmed to 0° C. and stirred for 40 min. Aqueous KHSO4 (20 mL of 0.5M solution) is added and the mixture is extracted with ether. The organic solution is washed sequentially with 10% citric acid (2×), 5% NaHCO3 (2×) and brine. The solution is dried over magnesium sulfate and the solvent is removed under reduced pressure to afford the title compound.
Name
[1-(methoxymethyl-carbamoyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester
Quantity
1.6 g
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reactant
Reaction Step One
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9.8 mL
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reactant
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30 mL
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solvent
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20 mL
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reactant
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
Reactant of Route 2
tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
Reactant of Route 3
tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
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tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
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tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
Reactant of Route 6
tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate

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